molecular formula C5H7ClF4O2S B13500526 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride

3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride

Cat. No.: B13500526
M. Wt: 242.62 g/mol
InChI Key: MTHLJWHKUDJSDV-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of four fluorine atoms and a sulfonyl chloride group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluoropentanol with thionyl chloride under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the attachment of the compound to nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical studies and drug design .

Comparison with Similar Compounds

Uniqueness: 3,3,4,4-Tetrafluoropentane-1-sulfonyl chloride is unique due to its specific arrangement of fluorine atoms and the pentane backbone, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance .

Properties

Molecular Formula

C5H7ClF4O2S

Molecular Weight

242.62 g/mol

IUPAC Name

3,3,4,4-tetrafluoropentane-1-sulfonyl chloride

InChI

InChI=1S/C5H7ClF4O2S/c1-4(7,8)5(9,10)2-3-13(6,11)12/h2-3H2,1H3

InChI Key

MTHLJWHKUDJSDV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCS(=O)(=O)Cl)(F)F)(F)F

Origin of Product

United States

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